molecular formula C4H10O4 B1210589 Butane-1,2,3,4-tetrol CAS No. 7541-59-5

Butane-1,2,3,4-tetrol

Cat. No. B1210589
CAS RN: 7541-59-5
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-UHFFFAOYSA-N
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Description

Butane-1,2,3,4-tetrol is a tetritol that is butane substituted by hydroxy groups at positions 1, 2, 3 and 4.
D-Threitol, also known as D-threo-tetritol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. D-Threitol is very soluble (in water) and a very weakly acidic compound (based on its pKa). D-Threitol has been primarily detected in feces, urine, blood, and cerebrospinal fluid. D-Threitol has been linked to the inborn metabolic disorders including ribose-5-phosphate isomerase deficiency.

Scientific Research Applications

Host Compound and Inclusion Complexes

Butane-1,2,3,4-tetrol, referred to as TETROL, exhibits promising characteristics as a host compound. A study by Barton et al. (2013) demonstrated TETROL's ability to form inclusion complexes selectively with pyridine and methylpyridine, owing to its rigid butane backbone and syn-oriented hydroxy groups (Barton, Caira, Hosten & Mccleland, 2013).

Antibacterial Activity

Amara and Othman (2016) explored the antibacterial activity of derivatives of butane-1,2,3,4-tetrol. Their study revealed potential antibacterial properties against various bacteria, indicating its applicability in medical and pharmaceutical research (Amara & Othman, 2016).

Physical Properties in Aqueous Solutions

The physical properties of butane-1,2,3,4-tetrol in aqueous solutions were studied by Zhu, Ma, and Zhou (2010). They measured the densities and viscosities of its solutions at different temperatures, providing essential data for its use in chemical processes (Zhu, Ma & Zhou, 2010).

properties

IUPAC Name

butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859289
Record name Butane-1,2,3,4-tetrol
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Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Threitol
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Product Name

Butane-1,2,3,4-tetrol

CAS RN

7541-59-5, 6968-16-7, 7493-90-5
Record name 1,2,3,4-Butanetetrol
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Record name Tetritol
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Record name Butane-1,2,3,4-tetrol
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Record name Butane-1,2,3,4-tetrol
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Record name 1,2,3,4-Butanetetrol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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